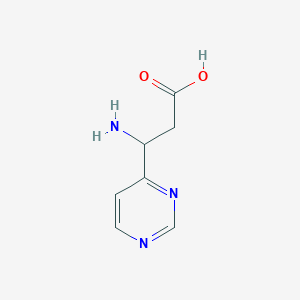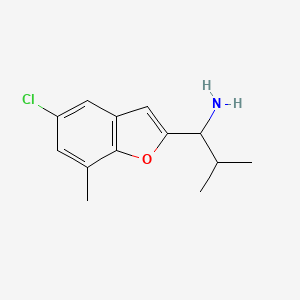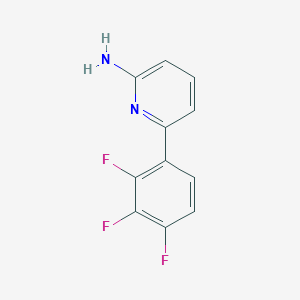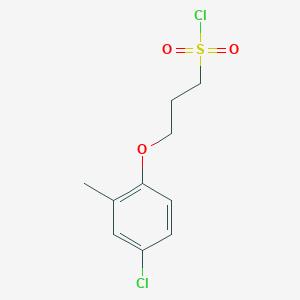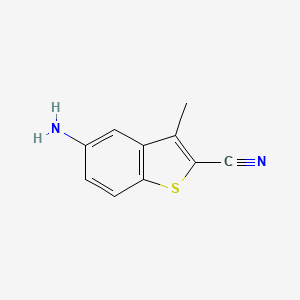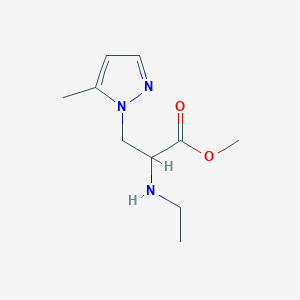
Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate: is a synthetic organic compound with a molecular formula of C10H17N3O2. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The compound also contains an ethylamino group and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate typically involves the reaction of 5-methyl-1H-pyrazole with ethylamine and methyl acrylate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction is complete, the product is isolated and purified using industrial-scale purification methods such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the reduction of the pyrazole ring or the ester group.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor in the synthesis of biologically active molecules.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may be investigated for its effects on specific biological targets or pathways.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(5-methyl-1H-pyrazol-1-yl)propanoate: This compound is structurally similar but lacks the ethylamino group.
Ethyl 2-(ethylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 2-(ethylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoate is unique due to the presence of both the ethylamino and methyl ester groups, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile in various applications.
Eigenschaften
Molekularformel |
C10H17N3O2 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
methyl 2-(ethylamino)-3-(5-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H17N3O2/c1-4-11-9(10(14)15-3)7-13-8(2)5-6-12-13/h5-6,9,11H,4,7H2,1-3H3 |
InChI-Schlüssel |
PBSGSWBHHAPJMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(CN1C(=CC=N1)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


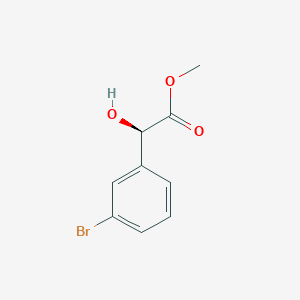
![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)
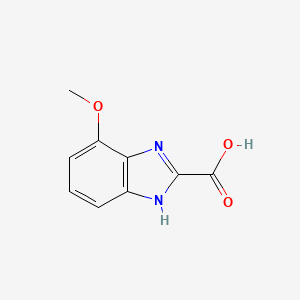


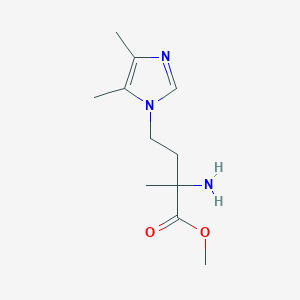
![(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)
